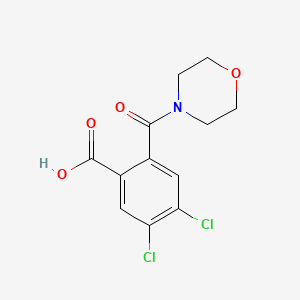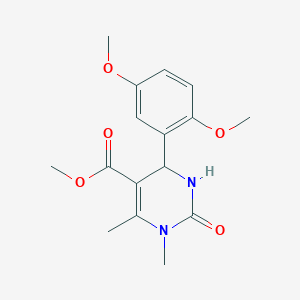
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that exhibits promising biological activities, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and physiological effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of inflammatory diseases. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities make it a potential candidate for drug development. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a potential drug candidate. Additionally, the compound can be modified to improve its solubility and enhance its biological activities.
Synthesemethoden
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid to form 2-[(benzylidene)amino]thiophenol. The resulting compound is then reacted with chloroacetyl chloride to obtain 2-[(benzylidene)amino]-4-chlorothiophenol. The final step involves the reaction of 2-[(benzylidene)amino]-4-chlorothiophenol with 3-chloro-2-methylbenzoic acid in the presence of triethylamine to form this compound.
Eigenschaften
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c1-16-20(25)8-5-9-21(16)26-23(29)18-10-12-19(13-11-18)24-27(22(28)15-30-24)14-17-6-3-2-4-7-17/h2-13,24H,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKIFEYKMIKKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5013099.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5013103.png)

![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)

![3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B5013130.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)
![isobutyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013158.png)


![5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)